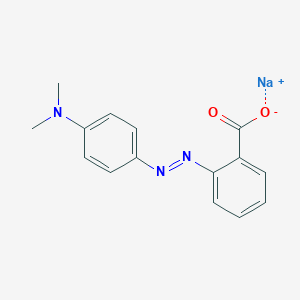

Methyl red sodium salt

C15H15N3NaO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C15H15N3NaO2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Methyl red sodium salt (CAS: 845-10-3) is the highly water-soluble sodium salt form of the widely utilized azo dye and pH indicator, methyl red. Unlike its free acid counterpart, which is practically insoluble in water, the sodium salt boasts an exceptional aqueous solubility of approximately 800 g/L at 25 °C . Operating as a reliable pH indicator that transitions from red (pH < 4.4) to yellow (pH > 6.2), this compound is primarily procured to eliminate the need for organic solvents in the formulation of analytical reagents, microbiological assays, and halochromic materials . By enabling purely aqueous processing, it significantly enhances workplace safety, reduces volatile organic compound (VOC) emissions, and streamlines manufacturing workflows.

Attempting to substitute methyl red sodium salt with the generic methyl red free acid (CAS: 493-52-7) introduces critical processability bottlenecks in aqueous systems. The free acid form is practically insoluble in water and mandates the use of ethanol, methanol, or alkaline modifiers to achieve even marginal solubility (e.g., ~1 g/L in ethanol) [1]. In procurement and manufacturing, introducing these organic co-solvents triggers stricter flammability controls, complicates waste disposal, and increases raw material costs. Furthermore, in sensitive biological applications such as enteric bacteria diagnostics, the presence of ethanol from the free acid indicator solution can cause solvent-induced toxicity or assay interference [2]. Consequently, for any workflow requiring high-concentration, solvent-free, or biologically compatible indicator solutions, the sodium salt is the only viable choice.

Absolute Aqueous Solubility and VOC Elimination

Methyl red sodium salt demonstrates exceptional aqueous solubility, reaching approximately 800 g/L at 25 °C . In stark contrast, the standard methyl red free acid is practically insoluble in water and typically requires ethanol (where it is only soluble up to ~1 g/L) for dissolution . This massive solubility differential allows procurement teams to completely eliminate flammable and volatile organic compounds (VOCs) from indicator formulation lines, simplifying regulatory compliance and reducing solvent procurement costs.

| Evidence Dimension | Aqueous Solubility at 25 °C |

| Target Compound Data | ~800 g/L (Methyl red sodium salt) |

| Comparator Or Baseline | Insoluble (Methyl red free acid) |

| Quantified Difference | 800 g/L vs practically insoluble (complete elimination of solvent dependency) |

| Conditions | Standard ambient temperature and pressure (25 °C, purely aqueous medium) |

Eliminates the need for ethanol or methanol in production, drastically reducing flammability hazards and VOC compliance costs.

Direct Aqueous Reagent Preparation for Microbiological Assays

In standardized microbiological diagnostics, such as the MR-VP (Methyl Red - Voges-Proskauer) test for enteric bacteria, the formulation of the indicator reagent is critical. Standard Methods protocols specify the direct dissolution of 0.1 g of methyl red sodium salt into 100 mL of pure water [1]. Conversely, traditional protocols using the free acid require dissolving the dye in large volumes of ethanol (typically 60% v/v final concentration) before dilution . Utilizing the sodium salt streamlines manufacturing and prevents ethanol-induced growth inhibition or solvent interference in sensitive biological assays.

| Evidence Dimension | Reagent Solvent Requirement |

| Target Compound Data | 100% Water (Methyl red sodium salt) |

| Comparator Or Baseline | 60% v/v Ethanol minimum (Methyl red free acid) |

| Quantified Difference | Complete elimination of organic co-solvents |

| Conditions | Preparation of 0.1% w/v MR indicator solution for bacterial assays |

Streamlines diagnostic kit manufacturing by removing ethanol, lowering raw material costs and avoiding solvent toxicity in cell-based assays.

Aqueous Processability for Halochromic Smart Textiles

The development of halochromic sensors for real-time hazardous chemical detection relies on uniform dye integration into substrates like cellulose and polyester. Methyl red sodium salt can be formulated into purely aqueous doping solutions (e.g., 0.51 g/L in water/glycerol) for textile functionalization[1]. Free acid alternatives necessitate organic solvents that can degrade certain synthetic fibers or require complex solvent-recovery systems during scale-up. The sodium salt ensures seamless, VOC-free roll-to-roll processing.

| Evidence Dimension | Coating Solution Matrix |

| Target Compound Data | Aqueous/glycerol system (Methyl red sodium salt) |

| Comparator Or Baseline | Solvent-based system (Free acid azo dyes) |

| Quantified Difference | Enables 100% VOC-free textile functionalization |

| Conditions | Dip-coating of cellulose and polyester knit substrates for pH sensor production |

Allows textile manufacturers to scale up smart-fabric production using existing aqueous dyeing infrastructure without investing in explosion-proof solvent handling.

Solvent-Free Microbiological Diagnostic Kits

Because methyl red sodium salt dissolves directly in water [1], it is selected for manufacturing MR-VP broth indicators and other diagnostic reagents used to identify enteric bacteria. Procurement of the sodium salt allows manufacturers to bypass ethanol procurement, storage, and disposal, resulting in a safer, fully aqueous diagnostic kit that eliminates the risk of solvent-induced assay interference.

Industrial Aqueous Acid-Base Titration Solutions

For large-scale analytical laboratories and chemical manufacturing plants requiring bulk pH indicators (transition range pH 4.4 to 6.2), the sodium salt allows for the preparation of highly concentrated, purely aqueous stock solutions (up to 800 g/L) . This is critical for automated titration systems where the introduction of volatile organic solvents could cause outgassing, bubble formation, or degradation of sensitive plastic tubing.

Halochromic Smart Textiles and PPE

In the production of personal protective equipment (PPE) that visually detects hazardous acid/base spills, methyl red sodium salt can be integrated into cellulose or polyester fabrics using standard aqueous dip-coating processes [2]. This eliminates the need for VOC-based dye baths, allowing textile manufacturers to utilize existing water-based dyeing infrastructure while maintaining high sensor responsiveness.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 13 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 9 of 13 companies with hazard statement code(s):;

H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (11.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (11.11%): Suspected of causing cancer [Warning Carcinogenicity];

H410 (11.11%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methyl red sodium